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molecular formula C15H9Cl2NO B8700347 8-Chloro-4-(2-chlorophenoxy)quinoline CAS No. 124497-46-7

8-Chloro-4-(2-chlorophenoxy)quinoline

Cat. No. B8700347
M. Wt: 290.1 g/mol
InChI Key: PPBLHEIIFPJHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05145843

Procedure details

A mixture of 2.0 g of 4,8-dichloroquinoline and 2.6 g of 2-chlorophenol was heated to 160° C. and stirred. Progress of the reaction was monitored by TLC. When no 4,8-dichloroquinoline remained, the reaction mixture was diluted with ethyl acetate, and washed with base to remove most of the excess phenol. To remove phenol remaining after washing, the product was purified using HPLC. Fractions containing product were combined, and solvent was removed using reduced pressure. The oily product crystallized. Yield: 1.36 g (46%). M.P. 56°-58° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]2[C:6](=[C:7]([Cl:12])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[OH:20]>C(OCC)(=O)C>[Cl:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[CH:4][CH:3]=[C:2]2[O:20][C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=1[Cl:13]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=NC2=C(C=CC=C12)Cl
Name
Quantity
2.6 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC2=C(C=CC=C12)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with base
CUSTOM
Type
CUSTOM
Details
to remove most of the excess phenol
CUSTOM
Type
CUSTOM
Details
To remove phenol remaining
WASH
Type
WASH
Details
after washing
CUSTOM
Type
CUSTOM
Details
the product was purified
ADDITION
Type
ADDITION
Details
Fractions containing product
CUSTOM
Type
CUSTOM
Details
solvent was removed
CUSTOM
Type
CUSTOM
Details
The oily product crystallized

Outcomes

Product
Name
Type
Smiles
ClC=1C=CC=C2C(=CC=NC12)OC1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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